molecular formula C11H22O2 B103212 4-Heptenal diethyl acetal CAS No. 18492-65-4

4-Heptenal diethyl acetal

Cat. No. B103212
CAS RN: 18492-65-4
M. Wt: 186.29 g/mol
InChI Key: BOALWZNGHWYCRG-FPLPWBNLSA-N
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Description

4-Heptenal diethyl acetal, also known as (Z)-7,7-diethoxyhept-3-ene, is a flavor and fragrance agent . It has a green type odor and flavor . It is used to impart cream or butter-like flavor . It is used in balsamic fragrances such as vanilla and cream .


Synthesis Analysis

Acetals, including 4-Heptenal diethyl acetal, are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . The synthesis of acetal compounds includes preparation, industrial, recent green, and catalytic methods .


Molecular Structure Analysis

The molecular formula of 4-Heptenal diethyl acetal is C11H22O2 . Its molecular weight is 186.29 . The InChI string representation of its structure is InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- .


Chemical Reactions Analysis

The formation of acetals is a standard process in carbohydrate and natural products and bears importance in a lot of synthetic as well as biological purposes . Acetals are often used as an excellent protecting group in organic synthesis, wherein the carbonyl group is protected into a non-reactive ether in basic and neutral conditions .


Physical And Chemical Properties Analysis

4-Heptenal diethyl acetal is a colorless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odor . It is insoluble in water but soluble in organic solvents and oils . It is miscible with ethanol at room temperature .

Scientific Research Applications

  • Selective Hydrolysis and Reactions : A study by Nazarova et al. (1964) developed a method for the hydrolysis of 3-ethoxy-4-hexenal diethyl acetal to 3-ethoxy-4-hexenal and explored its reactions with various compounds. This research is indicative of the chemical versatility of similar compounds in synthetic chemistry (Nazarova, Yanovskaya, & Kucherov, 1964).

  • pH-Sensitive Linkages for Drug Delivery : Gillies, Goodwin, and Fréchet (2004) demonstrated the use of acetals, such as diethyl acetal, as pH-sensitive linkages in drug delivery. By altering their chemical structure, the hydrolysis rate can be tuned, making them suitable for various drug delivery applications (Gillies, Goodwin, & Fréchet, 2004).

  • Synthesis of Organic Compounds : Kharitonova and Pisarenko (2005) investigated the condensation of diethyl acetal compounds with aldehydes, demonstrating their application in the synthesis of complex organic molecules (Kharitonova & Pisarenko, 2005).

  • Acetalization in Organic Chemistry : Rubio-Caballero et al. (2014) studied the acetalization of furfural to form furfural diethyl acetal, indicating the role of acetals in organic synthesis and the modification of organic compounds (Rubio-Caballero et al., 2014).

  • Cyclization in Chemical Synthesis : Hon and Devulapally (2009) described a method involving diethyl acetal for synthesizing 2-tetralone, showing its use in facilitating complex chemical transformations (Hon & Devulapally, 2009).

  • Photocatalytic Reactions : Kaneko, Momose, and Naito (1982) researched photochemical reactions involving diethyl acetal, contributing to the field of photocatalytic synthesis (Kaneko, Momose, & Naito, 1982).

Safety And Hazards

The safety evaluation of 4-Heptenal diethyl acetal was prepared by the fifty-seventh meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . The usage levels of 4-Heptenal diethyl acetal are recommended up to 2.0000% in the fragrance concentrate .

properties

IUPAC Name

(Z)-7,7-diethoxyhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOALWZNGHWYCRG-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885051
Record name (3Z)-7,7-Diethoxy-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odour
Record name 4-Heptenal diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

93.00 °C. @ 15.00 mm Hg
Record name 7,7-Diethoxy-3-heptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 7,7-Diethoxy-3-heptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Heptenal diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840-0.860
Record name 4-Heptenal diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Heptenal diethyl acetal

CAS RN

18492-65-4
Record name (3Z)-7,7-Diethoxy-3-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18492-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptenal diethyl acetal, (4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018492654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptene, 7,7-diethoxy-, (3Z)-
Source EPA Chemicals under the TSCA
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Record name (3Z)-7,7-Diethoxy-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7,7-diethoxyhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HEPTENAL DIETHYL ACETAL, (4Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U0N38Q28S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7,7-Diethoxy-3-heptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Reineccius - Source Book of Flavors, 1994 - Springer
… 4-Heptenal diethyl acetal …
Number of citations: 0 link.springer.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
BL Oser, RA Ford, BK Bernard - Food Tech, 1973 - femaflavor.org
… 3349 4-HEPTENAL DIETHYL ACETAL …
Number of citations: 37 www.femaflavor.org
A ACETALS
Number of citations: 0

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